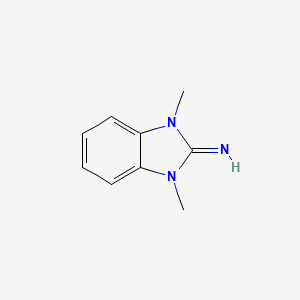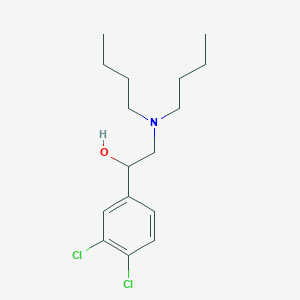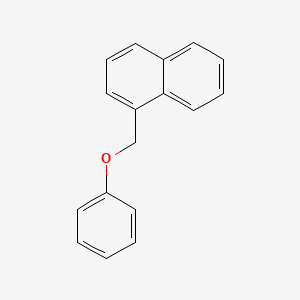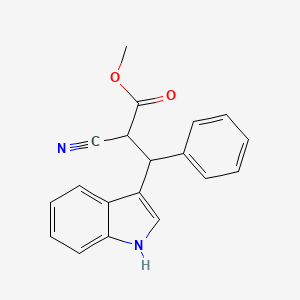![molecular formula C16H12Br2 B14729944 1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] CAS No. 5865-77-0](/img/structure/B14729944.png)
1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]: is an organic compound with the molecular formula C16H12Br2 It is a derivative of benzene, where two benzene rings are connected by an ethyne (acetylene) linkage, and each benzene ring has a bromomethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromomethylbenzene.
Formation of Ethyne Linkage: The next step involves the coupling of two 2-bromomethylbenzene molecules through an ethyne linkage. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is usually maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles (e.g., hydroxide, amine, or thiol groups).
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as the Sonogashira coupling, to introduce additional functional groups or extend the conjugated system.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents like water or alcohols.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are used in solvents like THF or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or THF.
Major Products:
Substitution Reactions: Products include 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene], 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene], and 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene].
Coupling Reactions: Products include extended conjugated systems or functionalized derivatives.
Oxidation and Reduction: Products include corresponding aldehydes, carboxylic acids, or methyl derivatives.
科学的研究の応用
Chemistry: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with extended conjugation, which are useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules. Its bromomethyl groups can be functionalized to introduce various pharmacophores, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and composites.
作用機序
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] depends on the specific application and the functional groups introduced during its chemical transformations. For example:
In Organic Synthesis:
In Biological Systems: The compound can interact with biological targets through its functionalized derivatives, which may bind to specific enzymes or receptors, modulating their activity.
類似化合物との比較
- 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(methyl)benzene]
Comparison:
- Uniqueness: The presence of bromomethyl groups in 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] makes it highly reactive and versatile for further functionalization. This distinguishes it from its hydroxymethyl, aminomethyl, and thiomethyl analogs, which have different reactivity profiles.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the bromomethyl derivative is particularly useful for introducing a wide range of functional groups through nucleophilic substitution reactions.
特性
CAS番号 |
5865-77-0 |
|---|---|
分子式 |
C16H12Br2 |
分子量 |
364.07 g/mol |
IUPAC名 |
1-(bromomethyl)-2-[2-[2-(bromomethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-8H,11-12H2 |
InChIキー |
VSJAGSWIVZSYDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CBr)C#CC2=CC=CC=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
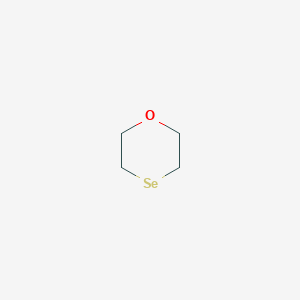
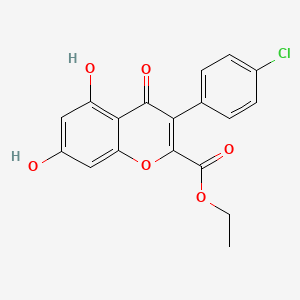

![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
